molecular formula C23H28N2O5 B2961388 2,3,4-trimethoxy-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide CAS No. 955711-16-7

2,3,4-trimethoxy-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide

Cat. No.: B2961388
CAS No.: 955711-16-7
M. Wt: 412.486
InChI Key: RORJURKMWUJAGP-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxy-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide is a synthetic small molecule designed for research applications. This compound features a tetrahydroisoquinoline scaffold, a structure observed in a range of bioactive compounds and known for its potential as a conformationally restrained phenethylamine analogue . The molecule is further functionalized with a 2,3,4-trimethoxybenzamide group and a 2-methylpropanoyl (isobutyryl) side chain, suggesting potential for diverse receptor interaction. Main Applications and Research Value: This benzamide derivative is intended for biochemical research and in vitro studies. Its core structure suggests potential utility in neuroscience and pharmacology research, particularly as a tool compound for investigating the function of aminergic receptors and transporters. The specific properties and mechanism of action of this novel compound are currently undetermined and represent an area for active investigation. Researchers can utilize this molecule to explore new chemical entities and their interactions with biological targets. This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals, nor is it for personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2,3,4-trimethoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-14(2)23(27)25-11-10-15-6-7-17(12-16(15)13-25)24-22(26)18-8-9-19(28-3)21(30-5)20(18)29-4/h6-9,12,14H,10-11,13H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORJURKMWUJAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the methoxy groups: Methoxylation reactions are performed using methanol and a suitable catalyst.

    Acylation: The final step involves the acylation of the tetrahydroisoquinoline derivative with 2-methylpropanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Key Observations :

  • Acyl Group Diversity: The target compound’s 2-methylpropanoyl group provides steric bulk and metabolic stability compared to Compound 1’s furan-2-carbonyl (prone to oxidative metabolism) and Compound 2’s cyclopropanecarbonyl (strain-induced reactivity) .
  • Benzamide Polarization : The target’s trimethoxybenzamide enhances polarity and hydrogen-bonding capacity, contrasting with Compound 2’s trifluoromethyl group, which increases lipophilicity and may improve membrane permeability .
  • Molecular Weight : The target compound’s estimated molecular weight (~436.5) aligns with Compound 1 but exceeds Compound 2, likely due to the trifluoromethyl group’s lower mass contribution.

Pharmacological and Functional Implications

  • Target Compound: The 2,3,4-trimethoxybenzamide group may favor interactions with polar binding pockets (e.g., kinase ATP-binding sites), while the tetrahydroisoquinoline scaffold could confer affinity for adrenergic or opioid receptors.
  • Compound 2 : The trifluoromethyl group’s strong electron-withdrawing effects could enhance binding to hydrophobic targets (e.g., GPCRs), though its lower polarity may limit aqueous solubility .

Biological Activity

The compound 2,3,4-trimethoxy-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure features a benzamide moiety linked to a tetrahydroisoquinoline system, which is further modified with three methoxy groups and a 2-methylpropanoyl group. This composition not only influences its chemical properties but also its pharmacological potential.

Chemical Structure

The molecular formula of the compound is C₁₈H₃₁N₃O₄. The presence of multiple methoxy groups enhances the lipophilicity and potentially the bioavailability of the compound, making it an interesting candidate for various pharmacological applications.

Research indicates that this compound exhibits significant biological activity primarily through its role as an inhibitor of CBP/EP300 , which are critical in regulating transcription and cellular processes such as cell proliferation. By inhibiting these pathways, it may have therapeutic implications in treating conditions such as cancer and other diseases associated with dysregulated gene expression.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
CBP/EP300 Inhibition Inhibits transcription regulation and cell proliferation pathways.
Anticancer Potential May contribute to cancer treatment by modulating gene expression.
Neuroprotective Effects Potential neuroprotective properties due to its tetrahydroisoquinoline structure.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In Vitro Studies : Preliminary in vitro studies have shown that this compound can effectively inhibit the proliferation of certain cancer cell lines by targeting CBP/EP300 pathways.
  • Mechanistic Insights : Detailed mechanistic studies indicate that the presence of methoxy groups significantly enhances the compound's binding affinity to target proteins involved in transcription regulation.
  • Comparative Analysis : Similar compounds with structural similarities have been analyzed to understand the structure-activity relationship (SAR). These studies suggest that modifications on the tetrahydroisoquinoline backbone can lead to varying degrees of biological activity.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction efficiency be monitored?

  • Methodological Answer : The synthesis typically involves coupling a tetrahydroisoquinoline derivative with a trimethoxybenzamide moiety. A general approach includes:

Acylation : React 1,2,3,4-tetrahydroisoquinolin-7-amine with 2-methylpropanoyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) to introduce the isobutyryl group .

Amide Coupling : Use benzoylisothiocyanate or activated esters (e.g., pivaloyl chloride) to form the benzamide bond in 1,4-dioxane or dichloromethane .
Efficiency Monitoring : Track reaction progress via thin-layer chromatography (TLC) or HPLC. Confirm yield through gravimetric analysis and purity via melting point determination (e.g., mp 118–120°C for analogous compounds) .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should be prioritized?

  • Methodological Answer :
  • NMR Spectroscopy : Prioritize 1H^1H-NMR to identify methoxy protons (δ 3.7–3.9 ppm), tetrahydroisoquinoline aromatic protons (δ 6.8–7.2 ppm), and isobutyryl methyl groups (δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+^+ ~437.5 g/mol for C24_{24}H24_{24}N2_2O6_6) and fragmentation patterns .
  • IR Spectroscopy : Look for carbonyl stretches (C=O at ~1650–1750 cm1^{-1}) and N-H bending (amide I/II bands) .

Advanced Research Questions

Q. How can computational reaction path search methods and quantum chemical calculations optimize synthesis?

  • Methodological Answer : Integrate tools like density functional theory (DFT) to predict transition states and reaction energetics. For example:
  • Use the ICReDD framework to combine quantum chemical calculations (e.g., Gaussian or ORCA) with experimental data, narrowing optimal conditions (e.g., solvent polarity, temperature) .
  • Employ COMSOL Multiphysics for process simulations, such as heat transfer in exothermic steps or mass balance in multi-phase reactions .
  • Validate predictions with small-scale experiments (e.g., 5–25 mg trials) before scaling .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in reactivity studies?

  • Methodological Answer :
  • Feedback Loops : Circulate experimental data (e.g., unexpected byproducts) back into computational models to refine reaction pathways .
  • Controlled Variable Testing : Use factorial design (e.g., 2k^k designs) to isolate factors like catalyst loading or solvent effects. For example, vary temperature (80–120°C) and solvent polarity (DMF vs. THF) systematically .
  • Cross-Validation : Compare results with structural analogs (e.g., N-cyclopentyl oxalamide derivatives) to identify substituent-specific trends .

Q. What factorial design approaches are suitable for investigating solvent polarity, temperature, and catalyst effects on yield?

  • Methodological Answer :
  • Full Factorial Design : Test all combinations (e.g., 3 solvents × 3 temperatures × 2 catalyst loadings) to model interactions. Use ANOVA to identify significant factors .
  • Response Surface Methodology (RSM) : Optimize conditions via central composite designs, focusing on yield (response variable) and purity (secondary metric) .
  • Case Study : For analogous benzamide syntheses, acetonitrile with 10 mol% DMAP at 60°C provided >80% yield, while polar aprotic solvents (e.g., DMF) reduced byproduct formation .

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